(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
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Overview
Description
The compound (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[242103,1205,10018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide is a complex organic molecule with a unique structure It features multiple rings, including cyclopropyl and tetrazapentacyclo structures, and various functional groups such as methoxy, tert-butyl, and sulfonylcarbamoyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of cyclopropyl and tetrazapentacyclo rings, as well as the introduction of functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonylcarbamoyl group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the sulfonylcarbamoyl group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the sulfonylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The cyclopropyl and tetrazapentacyclo rings may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions.
Uniqueness
This compound is unique due to its combination of multiple rings and functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C38H50N6O9S |
---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide |
InChI |
InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22+,24-,29+,30-,31-,38+/m1/s1 |
InChI Key |
OBMNJSNZOWALQB-SXYDHYGOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 |
Origin of Product |
United States |
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